molecular formula C23H25NO2 B5726636 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide

4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide

Cat. No.: B5726636
M. Wt: 347.4 g/mol
InChI Key: KCFUVQNIEHKGIF-UHFFFAOYSA-N
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Description

4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide is an organic compound characterized by a complex structure that includes a hydroxycyclohexyl group, an ethynyl linkage, and a phenylethyl-substituted benzamide moiety

Preparation Methods

The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydroxycyclohexyl precursor, which is then subjected to ethynylation reactions. The final step involves the coupling of the ethynylated intermediate with N-(2-phenylethyl)benzamide under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Chemical Reactions Analysis

4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form an ethyl group.

Scientific Research Applications

4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The ethynyl linkage can facilitate the formation of covalent bonds with target molecules, while the benzamide moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide include:

    4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)acetamide: This compound has an acetamide group instead of a benzamide group, which may alter its reactivity and biological activity.

    4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzoate: The benzoate ester variant may have different solubility and stability properties compared to the benzamide compound.

Properties

IUPAC Name

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c25-22(24-18-14-19-7-3-1-4-8-19)21-11-9-20(10-12-21)13-17-23(26)15-5-2-6-16-23/h1,3-4,7-12,26H,2,5-6,14-16,18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFUVQNIEHKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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